molecular formula C12H11O2PS2 B12803992 O,O-Diphenyl hydrogen phosphorodithioate CAS No. 2253-60-3

O,O-Diphenyl hydrogen phosphorodithioate

Cat. No.: B12803992
CAS No.: 2253-60-3
M. Wt: 282.3 g/mol
InChI Key: CKSHRDPCFLDKPV-UHFFFAOYSA-N
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Description

O,O-Diphenyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H11O2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups attached to a phosphorodithioate moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diphenyl hydrogen phosphorodithioate can be synthesized through the reaction of diphenyl phosphorochloridate with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diphenyl phosphorochloridate is reacted with hydrogen sulfide. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: O,O-Diphenyl hydrogen phosphorodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O,O-Diphenyl hydrogen phosphorodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

  • O,O-Dimethyl hydrogen phosphorodithioate
  • O,O-Diethyl hydrogen phosphorodithioate
  • O,O-Di(naphthalen-1-yl) hydrogen phosphorodithioate

Comparison: O,O-Diphenyl hydrogen phosphorodithioate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its methyl and ethyl counterparts. The presence of phenyl groups also enhances its ability to form stable complexes with metals, making it more effective in catalytic applications .

Properties

CAS No.

2253-60-3

Molecular Formula

C12H11O2PS2

Molecular Weight

282.3 g/mol

IUPAC Name

diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

CKSHRDPCFLDKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S

Origin of Product

United States

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